molecular formula C8H10N2O2 B3390518 2-Amino-5-hydroxy-N-methylbenzamide CAS No. 1018983-66-8

2-Amino-5-hydroxy-N-methylbenzamide

Cat. No. B3390518
Key on ui cas rn: 1018983-66-8
M. Wt: 166.18 g/mol
InChI Key: LKOQKRDNICCKCZ-UHFFFAOYSA-N
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Patent
US08841289B2

Procedure details

A solution of 6-hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione (500 mg, 2.79 mmol) in ethanol (20 mL) was cooled to 0° C. and methylamine solution (33% in ethanol, 2.92 mL, 27.9 mmol) added and the reaction stirred for 3 days. The solvent was removed under reduced pressure and the product purified by silica chromatography, eluent 5% methanol in dichloromethane to yield 2-amino-5-hydroxy-N-methylbenzamide (280 mg, 1.68 mmol).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.92 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:13]=[CH:12][C:5]2[NH:6]C(=O)[O:8][C:9](=O)[C:4]=2[CH:3]=1.[CH3:14][NH2:15]>C(O)C>[NH2:6][C:5]1[CH:12]=[CH:13][C:2]([OH:1])=[CH:3][C:4]=1[C:9]([NH:15][CH3:14])=[O:8]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
OC1=CC2=C(NC(OC2=O)=O)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.92 mL
Type
reactant
Smiles
CN

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product purified by silica chromatography, eluent 5% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
NC1=C(C(=O)NC)C=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.68 mmol
AMOUNT: MASS 280 mg
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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